molecular formula C7H7BrN2O B2731238 1-(2-Amino-5-bromopyridin-3-YL)ethanone CAS No. 1196154-61-6

1-(2-Amino-5-bromopyridin-3-YL)ethanone

Cat. No. B2731238
CAS RN: 1196154-61-6
M. Wt: 215.05
InChI Key: SEKSQHBOPVONLC-UHFFFAOYSA-N
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Description

“1-(2-Amino-5-bromopyridin-3-YL)ethanone” is a chemical compound with the molecular formula C7H7BrN2O . It has a molecular weight of 215.05 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom at the 5th position and an amino group at the 2nd position. An ethanone group is attached to the 3rd position of the pyridine ring .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 215.05 . The exact mass is 213.97400 . The compound’s LogP value is 2.21010 , indicating its relative solubility in water and octanol.

Scientific Research Applications

Synthesis and Identification

Research has explored the synthesis and identification of related compounds, demonstrating the versatility of amino-bromopyridine derivatives in chemical reactions. For instance, the identification and synthesis of bk-2C-B, a substance with potential psychoactive effects, were confirmed through analytical techniques, including NMR spectroscopy and mass spectrometry, highlighting the compound's structural complexity and potential for generating polymorphs under different synthetic routes (Power et al., 2015). Similarly, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives revealed compounds with significant immunosuppressive and immunostimulatory activities, indicating their therapeutic potential (Abdel‐Aziz et al., 2011).

Biological Activities

The investigation into the biological activities of related compounds has uncovered their potential in various therapeutic applications. Compounds derived from brominated intermediates have shown significant biological activities, including immunosuppression and cytotoxicity against various cancer cell lines, suggesting their use in cancer therapy and immunomodulation (Abdel‐Aziz et al., 2011). Furthermore, the modulation of carcinogen metabolizing enzymes by new fused heterocycles pendant to 5,6,7,8-tetrahydronaphthalene derivatives highlights the role of such compounds in influencing the carcinogen metabolizing process, which can be pivotal in developing cancer prevention strategies (Hamdy et al., 2010).

Luminescent Properties

The preparation and luminescent properties of terbium and europium complexes with amino-alkenone type ligands, including those related to 1-(2-Amino-5-bromopyridin-3-yl)ethanone, have been studied, revealing that such complexes exhibit characteristic emissions under UV light. This suggests their potential application in materials science for developing new luminescent materials (Xu et al., 2010).

Mechanism of Action

The mechanism of action of “1-(2-Amino-5-bromopyridin-3-YL)ethanone” is not specified in the search results. It’s possible that this compound could be used as a building block in the synthesis of more complex molecules .

Safety and Hazards

“1-(2-Amino-5-bromopyridin-3-YL)ethanone” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-amino-5-bromopyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKSQHBOPVONLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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